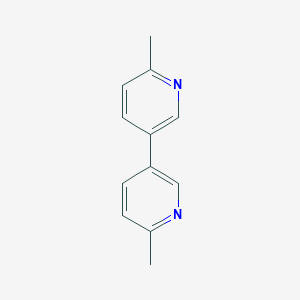

6,6'-Dimethyl-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(6-methylpyridin-3-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(7-13-9)12-6-4-10(2)14-8-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJBPXKTLWYFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CN=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,6 Dimethyl 3,3 Bipyridine and Its Derivatives

Homocoupling Strategies for Bipyridine Core Formation

Homocoupling reactions represent a direct approach to forming the C-C bond that links the two pyridine (B92270) rings. These methods typically involve the coupling of two identical pyridine precursors.

Nickel-Catalyzed Homocoupling Reactions

Nickel catalysis is a prominent method for the synthesis of symmetrical bipyridines. These reactions often utilize nickel(II) complexes that are reduced in situ to the active nickel(0) species. A common strategy involves the homocoupling of halopyridines in the presence of a reducing agent. For instance, the synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) has been achieved with high yields through the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) using a NiBr₂(PPh₃)₂ catalyst, zinc powder as the reductant, and tetraethylammonium (B1195904) iodide under mild conditions. mdpi.compreprints.org Similarly, nickel-catalyzed reductive couplings of 2-halopyridines have been reported to be facile methods for producing both symmetrical and unsymmetrical 2,2'-bipyridines. mdpi.com

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides at elevated temperatures, has also been adapted for bipyridine synthesis. organic-chemistry.orgnih.gov While classic conditions can be harsh, modern variations have improved the scope and mildness of this transformation. organic-chemistry.org For example, 6,6'-dimethyl-2,2'-bipyridine (B1328779) has been synthesized via an Ullmann reaction from 2-bromo-6-methylpyridine. gfschemicals.com

Table 1: Nickel-Catalyzed Homocoupling Reactions

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Zn, Et₄NI | 2,2',6,6'-tetramethyl-4,4'-bipyridine | High | mdpi.compreprints.org |

| 2-halopyridines | Ni catalyst | Symmetrical/Unsymmetrical 2,2'-bipyridines | Good | mdpi.com |

| 2-bromo-6-methylpyridine | Cu | 6,6'-dimethyl-2,2'-bipyridine | N/A | gfschemicals.com |

| 2-chloropyridine | NiBr₂(PPh₃)₂, Zn, Et₄NI | 2,2'-bipyridine (B1663995) | 60 | oup.com |

Electrochemical Homocoupling Approaches

Electrochemical methods offer a greener alternative for homocoupling reactions, often avoiding the need for stoichiometric metallic reducing agents. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode, such as zinc or iron, has been successfully employed. mdpi.comacs.org This technique has been applied to the synthesis of various bipyridine derivatives. mdpi.comresearchgate.net The process involves the in-situ generation of the active Ni(0) catalyst at the cathode. rsc.org

A key aspect of this electrochemical process is the potential formation of an arylzinc intermediate via transmetalation between a nickel-aryl species and the zinc anode. acs.org The concentration of the supporting electrolyte, such as tetraalkylammonium salts, can influence the reaction pathway. acs.org These methods are advantageous due to their operational simplicity and efficiency, with some reactions achieving high isolated yields. mdpi.com

Cross-Coupling Reactions in 6,6'-Dimethyl-3,3'-Bipyridine Synthesis

Cross-coupling reactions provide a powerful and versatile platform for the synthesis of unsymmetrical bipyridines by joining two different pyridine-based fragments.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. mdpi.comethz.ch It is highly valued for its mild reaction conditions and broad functional group tolerance. mdpi.com This methodology has been applied to the synthesis of various bipyridine derivatives, including those functionalized at the 3- and 3'-positions. researchgate.net

The synthesis of bipyridines via Suzuki coupling can be challenging due to the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. preprints.org To overcome this, specific catalyst systems have been developed, such as those using cyclopalladated ferrocenylimine or imidazolium (B1220033) salt-based ligands, which can provide high yields and turnover numbers. mdpi.compreprints.org The stability of the boronic acid or ester starting material is also a crucial factor, with 3- and 4-pyridylboronic acids generally being more stable than their 2-pyridyl counterparts. mdpi.compreprints.org

Table 2: Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Pyridyl Halide/Triflate | Boron Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridyl halides | 3-Pyridine boronic pinacol (B44631) ester | Cyclopalladated ferrocenylimine | Bipyridine derivatives | High | mdpi.compreprints.org |

| N/A | N/A | Imidazolium salt-based Pd catalyst | Bipyridines | High TON | mdpi.compreprints.org |

| 3-Bromoquinoline | (Diisopropylamino)carbonyl-4-methoxypyridin-2-yl)zinc(II) chloride | Pd(PPh₃)₄ | Functionalized quinoline (B57606) derivatives | Moderate | preprints.org |

Stille and Negishi Coupling Applications

The Stille coupling utilizes organotin compounds and is known for its high reactivity, sometimes succeeding where Suzuki couplings fail. mdpi.compreprints.org However, the toxicity of the organostannyl reagents is a significant drawback. mdpi.compreprints.org Stille-type cross-coupling has been successfully used to prepare various 2,2'-bipyridines and can be catalyzed by complexes such as PdCl₂(PPh₃)₂ or cyclopalladated ferrocenylimine with additives like CuI and CsF. mdpi.compreprints.org For instance, the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine (B1586791) yields the unsymmetrical 6,6'-dimethyl-3-nitro-2,2'-bipyridine. rsc.org

The Negishi coupling, which employs organozinc reagents, is another powerful tool for bipyridine synthesis, offering high yields and mild reaction conditions. orgsyn.org It demonstrates excellent tolerance for a wide range of functional groups. orgsyn.org The pyridyl zinc halides can be prepared either by transmetalation from pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org Palladium catalysts, such as Pd(dba)₂ with ligands like XPhos or PdBr(Ph)(PPh₃)₂, are commonly used. mdpi.compreprints.org This method is effective for creating C(sp²)–C(sp²) bonds and has been used to synthesize various bipyridine derivatives. mdpi.compreprints.orgwikipedia.org

Table 3: Stille and Negishi Coupling Examples

| Coupling Type | Starting Material 1 | Starting Material 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Stille | 6-methyl-2-trimethylstanniopyridine | 2-chloro-6-methyl-3-nitropyridine | N/A | 6,6'-dimethyl-3-nitro-2,2'-bipyridine | rsc.org |

| Stille | 3- or 2-stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine, P(Cy)₃, CuI, CsF | Bipyridines | mdpi.compreprints.org |

| Negishi | 2-pyridyl zinc halides | Bromopyridines | Pd(dba)₂, XPhos | 2,2'-bipyridine derivatives | mdpi.compreprints.org |

Alternative Palladium-Catalyzed Methods

Beyond the well-established Suzuki, Stille, and Negishi reactions, other palladium-catalyzed methods have emerged for bipyridine synthesis. Decarboxylative cross-coupling offers a route where pyridyl carboxylates are coupled with bromopyridines, often assisted by microwave irradiation and ligands like 1,10-phenanthroline. mdpi.compreprints.org This has been particularly useful for synthesizing 3- and 4-arylpyridines. mdpi.compreprints.org

Another innovative approach involves the palladium-catalyzed, non-directed C-3 arylation of pyridine, which has been used to synthesize 3,3'-bipyridine (B1266100) in good yield. mdpi.com Furthermore, the coupling of pyridyl aluminum reagents with pyridyl bromides using catalysts like Pd(OAc)₂ and (o-tolyl)₃P has been reported, although its scope is somewhat limited to unsubstituted pyridyl aluminum reagents. mdpi.compreprints.org

Post-Synthetic Functionalization and Derivatization of 6,6'-Dimethyl-3,3'-Bipyridine

The 6,6'-dimethyl-3,3'-bipyridine core serves as a versatile scaffold that can be further modified to tune its steric and electronic properties. Post-synthetic functionalization allows for the introduction of a wide array of chemical groups, leading to derivatives with tailored characteristics for applications in coordination chemistry, catalysis, and materials science. These modifications typically target the pyridine ring positions or the methyl groups.

Selective Halogenation and Amination Strategies

The introduction of halogen and amino groups onto the 6,6'-dimethyl-3,3'-bipyridine framework is a key strategy for creating versatile intermediates for cross-coupling reactions and for direct modulation of the ligand's properties.

Halogenation:

Selective halogenation of the bipyridine core can be challenging due to the deactivating effect of the nitrogen atoms on electrophilic aromatic substitution. However, direct bromination of bipyridine hydrobromide salts has been reported as a method for synthesizing bromo-substituted bipyridines. For 6,6'-dimethyl-3,3'-bipyridine, positions 4, 4', 5, and 5' are potential sites for halogenation. The precise regioselectivity would depend on the reaction conditions and the directing effects of both the nitrogen atoms and the methyl groups.

Alternatively, functionalization can occur at the methyl groups. A common strategy for other bipyridine isomers, such as the 4,4'-dimethyl-2,2'-bipyridine (B75555), involves deprotonation of the methyl groups using a strong base like lithium diisopropylamide (LDA) to form a carbanion. scielo.brorgsyn.org This intermediate can then be trapped with an electrophilic halogen source. A two-step procedure involving silylation followed by halide substitution has proven effective for preparing halomethyl-bipyridines. orgsyn.org For instance, the methyl groups of 4,4'-dimethyl-2,2'-bipyridine are first silylated with chlorotrimethylsilane (B32843) (TMSCl) and then converted to the chloromethyl derivative using a reagent like hexachloroethane (B51795) with cesium fluoride. orgsyn.org A similar strategy could be envisioned for the synthesis of 6,6'-bis(halomethyl)-3,3'-bipyridine.

Amination:

Amino groups can be introduced onto the bipyridine scaffold either by nucleophilic substitution of a pre-installed halogen atom or through direct C-H amination reactions. Palladium-catalyzed amination reactions are efficient for coupling amines with dihalobipyridines. clockss.org Therefore, a halogenated 6,6'-dimethyl-3,3'-bipyridine derivative could serve as a precursor for amination at the aromatic core.

The Chichibabin reaction, which involves the direct amination of pyridine rings using sodium amide, typically proceeds at the C2 or C6 positions. researchgate.net For 6,6'-dimethyl-3,3'-bipyridine, the C2 and C2' positions are blocked, suggesting that amination at other positions might be less favorable under classical Chichibabin conditions. However, modern amination methods, including base-promoted protocols, have shown high selectivity in the amination of polyhalogenated pyridines, often favoring the 2-position. acs.org Regioselective radical arene amination has also emerged as a powerful tool for synthesizing aniline (B41778) derivatives. rsc.orgacs.org

The table below summarizes potential strategies for the halogenation and amination of 6,6'-dimethyl-3,3'-bipyridine, drawing analogies from related bipyridine systems.

| Functionalization | Strategy | Typical Reagents & Conditions | Target Position | Reference for Analogy |

| Halogenation | Direct Aromatic Halogenation | NBS, Br₂ / HBr | Aromatic Ring (e.g., 5,5') | |

| Halogenation of Methyl Groups | 1. LDA, TMSCl; 2. CsF, C₂Cl₆ | Methyl Groups (CH₂X) | orgsyn.org | |

| Amination | Nucleophilic Aromatic Substitution | Pd catalyst, Base, Amine | Aromatic Ring (from halo-derivative) | clockss.org |

| Direct C-H Amination | Radical initiator, Aminating agent | Aromatic Ring | rsc.orgacs.org |

Introduction of Carboxylate and Other Electron-Modifying Groups

Modifying the electronic properties of the 6,6'-dimethyl-3,3'-bipyridine ligand is crucial for tuning the behavior of its metal complexes. The introduction of electron-withdrawing groups, such as carboxylates, or electron-donating groups can significantly alter redox potentials, photophysical properties, and catalytic activity. mdpi.comresearchgate.net

Introduction of Carboxylate Groups:

A primary method for introducing carboxylate groups is the oxidation of the existing methyl groups. For the analogous 6,6'-dimethyl-2,2'-bipyridine, oxidation to 2,2'-bipyridine-6,6'-dicarboxylic acid has been successfully achieved using oxidizing agents like selenium dioxide or potassium permanganate (B83412). scielo.brscielo.br A similar approach using a strong oxidant like potassium permanganate (KMnO₄) in an acidic or basic medium can be applied to convert the methyl groups of 6,6'-dimethyl-3,3'-bipyridine into carboxylic acid functionalities, yielding [3,3'-bipyridine]-6,6'-dicarboxylic acid. The resulting dicarboxylic acid can be further esterified, for example, to dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate, a known derivative. bldpharm.com

These carboxylated derivatives are valuable as they can act as anchoring groups in dye-sensitized solar cells or as additional coordination sites for creating polynuclear metal complexes. researchgate.net

Introduction of Other Electron-Modifying Groups:

Beyond carboxylates, other functional groups can be introduced to modulate the electronic landscape of the bipyridine. Electron-withdrawing groups tend to stabilize the low-spin state in spin-crossover complexes and make reduction potentials more anodic (less negative). rsc.orgmdpi.com Conversely, electron-donating groups have the opposite effect.

Strategies for introducing these groups often rely on the functional handles created via halogenation or amination. For example, a bromo-derivative can undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl, alkyl, or other functionalized moieties. An amino group can be converted into a diazonium salt and subsequently replaced by a wide range of substituents.

The table below outlines methods for introducing electron-modifying groups onto the 6,6'-dimethyl-3,3'-bipyridine scaffold.

| Functional Group | Synthetic Method | Typical Reagents | Precursor | Reference for Analogy |

| Carboxylic Acid (-COOH) | Oxidation of Methyl Groups | KMnO₄, H₂O₂/AcOH | 6,6'-dimethyl-3,3'-bipyridine | scielo.br |

| Ester (-COOR) | Esterification | Alcohol, Acid catalyst | [3,3'-bipyridine]-6,6'-dicarboxylic acid | bldpharm.com |

| Cyano (-CN) | Sandmeyer Reaction | NaCN, CuCN | Diazonium salt (from -NH₂) | scielo.br |

| Aryl/Alkyl (-R) | Suzuki/Stille Coupling | Boronic acid/stannane, Pd catalyst | Halo-derivative | mdpi.com |

Synthetic Routes to Fused Heterocyclic Systems Containing 6,6'-Dimethyl-3,3'-Bipyridine Motifs

The 6,6'-dimethyl-3,3'-bipyridine unit can be incorporated into larger, rigid, and planar fused heterocyclic systems. These extended π-systems are of interest in materials science for their potential electronic and photophysical properties. Synthesis of these fused structures typically involves the annulation of new rings onto the bipyridine core.

One common strategy involves the intramolecular cyclization of suitably functionalized bipyridine precursors. For example, if functional groups are introduced at the 4 and 4' positions (or 5 and 5' positions), they can be used to build a new ring bridging the two pyridine units. Reductive cyclization is a powerful method for forming nitrogen heterocycles. nih.gov For instance, a bipyridine derivative bearing nitro and carbonyl groups in appropriate positions could undergo reductive cyclization using reagents like iron in acetic acid to form a new fused ring.

Another approach is through transition metal-catalyzed cycloaddition reactions. The [2+2+2] cycloaddition of α,ω-diynes with nitriles is a reliable method for constructing pyridine rings. clockss.org A derivative of 6,6'-dimethyl-3,3'-bipyridine containing nitrile functionalities could potentially react with diynes to form a fused polycyclic aromatic system.

While specific examples starting from 6,6'-dimethyl-3,3'-bipyridine are not extensively documented, the general principles of heterocyclic synthesis provide a framework for potential routes. organic-chemistry.orgacs.orgacs.org

The following table presents plausible, albeit speculative, routes to fused systems based on established heterocyclic chemistry.

| Fused System Type | Synthetic Strategy | Required Precursor Functionality | Potential Reagents | Reference for General Method |

| Phenanthroline-like | Intramolecular Cyclization | Ortho-disposed groups (e.g., amino and carbonyl) | Acid or base catalyst | organic-chemistry.org |

| Polycyclic Aromatic | Reductive Cyclization | Ortho-nitro and carbonyl/alkene groups | Fe/AcOH, SnCl₂ | nih.gov |

| Aza-fused Systems | [2+2+2] Cycloaddition | Dinitrile derivative | α,ω-diyne, Ru or Co catalyst | clockss.org |

Chiral Synthesis of 6,6'-Dimethyl-3,3'-Bipyridine Analogues

The introduction of chirality into the 6,6'-dimethyl-3,3'-bipyridine scaffold can lead to valuable ligands for asymmetric catalysis. Due to the substitution at the 6 and 6' positions, which flank the 3,3'-bipivotal bond, derivatives of this compound can exhibit atropisomerism—axial chirality arising from hindered rotation around the C3-C3' single bond. The synthesis of enantiomerically pure or enriched atropisomeric bipyridines is a significant area of research.

Several strategies have been developed for the atroposelective synthesis of chiral biaryls, which can be adapted for 3,3'-bipyridines.

Atroposelective Coupling: Nickel-catalyzed enantioselective reductive Ullmann coupling of ortho-substituted aryl halides has been successfully applied to create axially chiral biaryls. nih.gov A similar strategy could be employed by coupling two identical chiral or prochiral 3-halo-6-methylpyridine precursors using a chiral nickel-bipyridine catalyst system to build the atropisomeric 6,6'-dimethyl-3,3'-bipyridine framework stereoselectively.

Oxidative Coupling: The O₂-mediated oxidative homocoupling of chiral pyridine N-oxides has been demonstrated as a key step in the synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand with excellent stereoselectivity. researchgate.netresearchgate.net This approach involves preparing a chiral 6-methylpyridine-3-yl N-oxide precursor and then coupling two units together in a stereocontrolled fashion.

Dynamic Kinetic Resolution (DKR): This strategy can be applied to a racemic mixture of a suitable bipyridine derivative. For example, a ruthenium-catalyzed enantioselective transfer hydrogenation has been used for the DKR of cyclic biaryl aminals, yielding axially chiral diamines with high enantioselectivity. acs.org An analogous process could potentially resolve a racemic mixture of a 6,6'-dimethyl-3,3'-bipyridine derivative that allows for racemization under the reaction conditions while one enantiomer is selectively transformed.

The development of chiral phosphoric acids as catalysts has also enabled the asymmetric synthesis of a wide variety of axially chiral compounds, including heterobiaryls. beilstein-journals.orgnih.govacs.org These catalysts can control the stereochemical outcome of reactions that form the biaryl axis.

The table below summarizes key strategies applicable to the synthesis of chiral 6,6'-dimethyl-3,3'-bipyridine analogues.

| Strategy | Description | Key Features | Reference for Analogy |

| Atroposelective Coupling | Enantioselective coupling of two pyridine precursors to form the C3-C3' bond. | Utilizes a chiral catalyst (e.g., Ni-complex) to control the stereochemistry during bond formation. | nih.gov |

| Stereoselective Oxidative Coupling | Dimerization of chiral pyridine N-oxide precursors. | High chemo- and stereoselectivity using O₂ as the oxidant. | researchgate.netresearchgate.net |

| Dynamic Kinetic Resolution | Asymmetric transformation of one enantiomer of a rapidly racemizing substrate. | Relies on a catalyst that is selective for one enantiomer, shifting the equilibrium. | acs.org |

| Chiral Brønsted Acid Catalysis | Use of chiral phosphoric acids to control atroposelective C-C or C-N bond formations. | Provides a powerful tool for various asymmetric transformations leading to axial chirality. | beilstein-journals.orgnih.gov |

Coordination Chemistry of 6,6 Dimethyl 3,3 Bipyridine Metal Complexes

Ligand Design Principles: Steric and Electronic Influence of 6,6'-Methyl Groups

The coordination behavior of 6,6'-Dimethyl-3,3'-bipyridine is dictated by a combination of steric and electronic effects stemming from the methyl groups at the 6 and 6' positions. Unlike its 2,2'-bipyridine (B1663995) counterpart, where substituents in the 6,6'-positions are proximal to the nitrogen donors and can significantly hinder the formation of a coplanar chelate ring, the methyl groups in 6,6'-Dimethyl-3,3'-bipyridine are positioned adjacent to the inter-ring C-C bond.

Electronic Influence: The methyl groups are electron-donating by induction, which increases the electron density on the pyridine (B92270) rings. This enhanced basicity of the nitrogen atoms can lead to stronger metal-ligand bonds compared to the unsubstituted 3,3'-bipyridine (B1266100). However, this effect is generally considered to be less pronounced than the impact of substituents that are in direct conjugation with the nitrogen lone pair. In the context of redox-active metal complexes, the electron-donating nature of the methyl groups can make the metal center easier to oxidize.

Complex Formation with Transition Metal Ions

The 3,3'-bipyridine scaffold is well-known for its ability to act as an exobidentate or bridging ligand, leading to the formation of coordination polymers, dinuclear complexes, and other supramolecular structures. The introduction of methyl groups at the 6,6'-positions in 6,6'-Dimethyl-3,3'-bipyridine is expected to follow this general trend, with the substituents providing additional steric control over the resulting architecture. While specific research on the coordination of 6,6'-Dimethyl-3,3'-bipyridine is limited, the behavior of related 3,3'-bipyridine derivatives provides insight into its expected complex formation.

First-row transition metals readily form complexes with N-donor ligands. With 6,6'-Dimethyl-3,3'-bipyridine, the formation of one-dimensional chains or discrete polynuclear complexes is anticipated.

Copper(I): Cu(I) ions, with their d10 electronic configuration, often favor tetrahedral coordination geometries. With bridging ligands like 6,6'-Dimethyl-3,3'-bipyridine, this can lead to the formation of helical or zigzag coordination polymers. The steric bulk of the methyl groups would likely play a significant role in directing the pitch and conformation of such polymers.

Iron(II), Cobalt(II), and Manganese(II): These ions typically form octahedral complexes. With 6,6'-Dimethyl-3,3'-bipyridine acting as a bridging ligand, coordination polymers with repeating {M(L)2X2} units (where L is a monodentate ligand and X is an anion) can be envisaged. The 6,6'-Dimethyl-3,3'-bipyridine would bridge the metal centers. For instance, a related ligand, [3,3'-bipyridine]-6,6'-dicarboxaldehyde, has been used to form a metal-organic polyhedron with Fe(II), demonstrating the utility of the substituted 3,3'-bipyridine scaffold in constructing complex architectures. researchgate.net

The coordination chemistry of 6,6'-Dimethyl-3,3'-bipyridine with heavier transition metals is also expected to be dominated by its bridging nature.

Ruthenium(II): Ru(II) polypyridyl complexes are of great interest for their photophysical and electrochemical properties. While chelating bipyridines are more common, 3,3'-bipyridine derivatives can be used to create polynuclear ruthenium complexes. The electronic properties of the 6,6'-dimethyl-substituted ligand would influence the metal-to-ligand charge transfer (MLCT) bands in such complexes.

Silver(I): Ag(I) is known for its flexible coordination geometry, which makes it an excellent candidate for the construction of diverse coordination polymers with bridging ligands. The interaction of Ag(I) with 6,6'-Dimethyl-3,3'-bipyridine could lead to a variety of structures, from simple dinuclear complexes to intricate 3D networks, depending on the counter-ion and solvent system used. A trisilver complex has been reported with a monoanionic bisphosphinimine ligand, showcasing the ability of silver to form multinuclear complexes with nitrogen-rich ligands. nih.gov

Gold(III) and Platinum(II): These ions typically adopt square-planar geometries. With a bridging ligand like 6,6'-Dimethyl-3,3'-bipyridine, this can lead to the formation of linear chains or macrocyclic structures. The steric hindrance from the methyl groups would be a key factor in determining the final structure.

Lanthanide ions are characterized by their high coordination numbers (typically 8-10) and preference for oxygen-donor ligands. However, nitrogen-donor ligands can also be incorporated into the coordination sphere. The coordination of 6,6'-Dimethyl-3,3'-bipyridine to lanthanide ions would likely occur in mixed-ligand complexes, where other ligands, such as carboxylates or beta-diketonates, satisfy the majority of the coordination sites. In such cases, the 3,3'-bipyridine derivative would likely act as a monodentate or bridging ligand. Studies on lanthanide complexes with 5,5'-dimethyl-2,2'-bipyridine have shown the successful incorporation of substituted bipyridines into the coordination sphere, suggesting that similar complexation with the 3,3'-isomer is feasible. mdpi.com The primary role of the bipyridine ligand in these systems is often to act as an "antenna," absorbing light and transferring the energy to the lanthanide ion to induce its characteristic luminescence.

Structural Characterization of Metal Complexes

A thorough search of the Cambridge Structural Database (CSD) reveals a notable absence of reported crystal structures for metal complexes containing the 6,6'-Dimethyl-3,3'-bipyridine ligand. This indicates that this specific ligand has not been extensively utilized in crystallographically characterized coordination compounds, or that such studies have not been deposited in the public domain.

However, the structural features of complexes with related 3,3'-bipyridine ligands can provide a strong basis for predicting the coordination behavior of the 6,6'-dimethyl derivative. In general, X-ray crystallographic studies of metal complexes with unsubstituted or other substituted 3,3'-bipyridines confirm their role as bridging ligands. The coordination geometry around the metal ion is then completed by other ligands present in the reaction, such as halides, water, or other solvent molecules.

For example, the crystal structure of a Ni3 triangular complex with a deprotonated 3,3'-disubstituted bipyridine ligand showcases the flexibility of the 3,3'-bipyridine core to accommodate multiple metal centers in close proximity. acs.org Similarly, a 1-D Cu(II) polymer has been reported with a related ligand, highlighting the propensity of this ligand type to form extended structures. acs.org

The table below summarizes representative coordination geometries observed in complexes with the closely related 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand, which can offer insights into the potential impact of the 6,6'-dimethyl substitution pattern on the coordination sphere, even though the isomer is different.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Cu(I) | [Cu(6,6'-dimethyl-2,2'-bipyridine)2]+ | Distorted Tetrahedral | colab.ws |

| Fe(II) | [FeCl2(6,6'-dimethyl-2,2'-bipyridine)] | Tetrahedral | bohrium.com |

| Co(II) | [(C12H14N2)][CoCl4] | Tetrahedral (anion) | figshare.com |

| Au(III) | [Au(6,6'-dimethyl-2,2'-bipyridine)Cl3] | Five-coordinate | N/A |

| Hg(II) | [HgI2(6,6'-dimethyl-2,2'-bipyridine)] | Distorted Tetrahedral | nih.gov |

This table presents data for the 6,6'-dimethyl-2,2'-bipyridine isomer to illustrate the coordination geometries with this substitution pattern, as no crystallographic data is available for the 3,3'-isomer.

Based on the available information for related systems, it is highly probable that future X-ray crystallographic studies of 6,6'-Dimethyl-3,3'-bipyridine complexes will reveal it acting as a bridging ligand, leading to the formation of polynuclear complexes or coordination polymers with structures influenced by the steric constraints of the methyl groups.

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis)

The characterization of metal complexes relies heavily on a suite of spectroscopic techniques to determine the structure, bonding, and electronic environment of the metal center and its ligands. For complexes of 6,6'-Dimethyl-3,3'-bipyridine, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be the primary tools for elucidation. However, a review of scientific literature reveals a significant scarcity of specific, published data for metal complexes of this particular ligand. The following sections describe the principles of how these techniques would be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for confirming the coordination of a ligand to a metal center. Upon complexation, the chemical shifts of the ligand's protons and carbons are expected to change compared to the free ligand.

¹H NMR: For a diamagnetic metal complex of 6,6'-Dimethyl-3,3'-bipyridine, the aromatic protons would likely experience downfield shifts due to the deshielding effect of the metal ion. The signals for the methyl protons (at the 6 and 6' positions) would also be affected, providing information about the electronic environment. The symmetry of the complex would be reflected in the number of distinct proton signals.

¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine rings and the methyl groups would shift upon coordination, confirming the ligand-metal bond formation.

To date, detailed and assigned NMR spectral data for metal complexes specifically with 6,6'-Dimethyl-3,3'-bipyridine are not widely available in the published literature, which contrasts with the extensive data available for its 2,2'-bipyridine isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for observing changes in the vibrational modes of the ligand upon coordination.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine rings of 6,6'-Dimethyl-3,3'-bipyridine, typically observed in the 1400-1600 cm⁻¹ region, are expected to shift to higher frequencies upon coordination. This shift is indicative of the electronic changes in the ring system due to the metal-ligand bond.

C-H Vibrations: Changes in the C-H stretching and bending vibrations of the aromatic rings and the methyl groups can also provide evidence of complex formation.

While general principles apply, specific IR data tables for 6,6'-Dimethyl-3,3'-bipyridine complexes are not readily found in peer-reviewed sources.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy provides key information about the electronic transitions within a metal complex.

Intraligand Transitions: In the ultraviolet region, transitions occurring within the π-system of the bipyridine ligand (π→π*) are expected. The position and intensity of these bands may shift upon coordination.

Metal-to-Ligand Charge Transfer (MLCT): For transition metal complexes, particularly with d⁶ metals like Ru(II) or Fe(II), MLCT bands are anticipated in the visible region. These transitions, where an electron moves from a metal-centered d-orbital to a ligand-centered π*-orbital, are often responsible for the vibrant colors of these complexes. The energy of the MLCT band is sensitive to the electron-donating or -withdrawing nature of substituents on the ligand. The methyl groups in 6,6'-Dimethyl-3,3'-bipyridine are weakly electron-donating, which would be expected to slightly raise the energy of the metal d-orbitals and potentially shift the MLCT band.

A comprehensive, interactive data table summarizing specific spectroscopic findings for 6,6'-Dimethyl-3,3'-bipyridine complexes cannot be compiled at this time due to the lack of available published data.

Catalytic Applications of 6,6 Dimethyl 3,3 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 6,6'-Dimethyl-3,3'-Bipyridine Ligands

Complexes of 6,6'-Dimethyl-3,3'-bipyridine with transition metals are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The ligand's structure plays a crucial role in tuning the catalytic activity and selectivity of the metal center for a range of reactions.

Metal complexes featuring bipyridine ligands are prominent catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO2) to valuable products like carbon monoxide (CO) or formate (B1220265). acs.orgresearchgate.net The substitution pattern on the bipyridine ligand is a key factor in determining the efficiency and product selectivity of these catalytic systems. acs.org

In the context of CO2 reduction, rhenium and manganese tricarbonyl complexes with bipyridine ligands, such as fac-[Re(bpy)(CO)3X]n+ and its manganese counterparts, are extensively studied. acs.orgresearchgate.net Mechanistic studies on related systems with methyl-substituted 2,2'-bipyridine (B1663995) ligands, such as trans(Cl)-[Ru(6,6′-dimethyl-2,2′-bipyridine)(CO)2Cl2], reveal intricate activation pathways. For instance, the catalytic cycle can involve electron transfer, ligand substitution (e.g., chloride with a solvent molecule), and ligand rearrangement to alleviate steric strain between the carbonyl ligands and the methyl groups. acs.org The 6,6'-dimethyl substitution has been shown to favor CO production by sterically hindering the dimerization of catalyst molecules, a pathway that can lead to formate production. acs.org

Research on molybdenum carbonyl complexes with various dimethyl-2,2'-bipyridine isomers, including the 6,6'-dmbipy derivative, has highlighted the synergistic effects between the ligand, the electrode material, and the solvent in the electrocatalytic reduction of CO2. reading.ac.uk The complex [Mo(6,6'-dmbipy)(CO)4] on a gold cathode in N-methyl-pyrrolidone (NMP) showed promising results, indicating that the steric bulk of the 6,6'-dimethyl groups plays a significant role in the catalytic pathway. reading.ac.uk

Table 1: Investigated Metal Complexes with Dimethyl-Bipyridine Ligands in CO2 Reduction

| Complex | Metal Center | Bipyridine Ligand | Key Observation |

|---|---|---|---|

| trans(Cl)-[Ru(CO)2Cl2] | Ruthenium | 6,6′-dimethyl-2,2′-bipyridine | 6,6'-dimethyl substitution enhances CO selectivity by preventing catalyst dimerization. acs.org |

| [Mo(CO)4] | Molybdenum | 6,6′-dimethyl-2,2′-bipyridine | Shows a synergistic effect with a gold cathode and NMP solvent for CO2 reduction. reading.ac.uk |

Metal-catalyzed [2+2+2] cycloaddition of alkynes, or alkyne cyclotrimerization, is a powerful method for synthesizing substituted benzene (B151609) rings. acs.orgresearchgate.net Nickel complexes, in particular, have been extensively studied for this transformation since its initial discovery. acs.org While specific studies focusing solely on 6,6'-Dimethyl-3,3'-bipyridine in this context are not prevalent in the provided results, the principles of ligand effects in related systems are informative. For instance, in Ru-catalyzed alkyne cyclotrimerization, the use of 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligands was found to improve the regioselectivity for 1,3,5-trisubstituted arenes to over 90%.

The synthesis of the 6,6'-Dimethyl-3,3'-bipyridine ligand itself often involves a nickel-catalyzed homocoupling reaction of a substituted pyridine (B92270), such as 4-bromo-2,6-dimethylpyridine (B109321), using catalysts like NiBr2(PPh3)2. This highlights the utility of transition metal catalysis in forming the C-C bond between the pyridine rings.

Bipyridine metal complexes are also utilized in various oxidation and reduction reactions. In palladium-catalyzed aerobic oxidation reactions, such as the aza-Wacker reaction, many bidentate ligands can inhibit the catalytic turnover. However, derivatives like 6,6'-dimethyl-2,2'-bipyridine have been shown to support reactivity. nih.gov This is attributed to their ability to adopt a κ1-coordination mode (hemilability), where one of the pyridine rings dissociates, creating an open coordination site at the palladium center necessary for the catalytic cycle to proceed. nih.gov

While direct examples of 6,6'-Dimethyl-3,3'-bipyridine in olefin epoxidation are not detailed, studies on related systems provide insights. For instance, bulky methyl groups can hinder substrate access to the metal center, which might reduce the turnover frequency in epoxidation reactions. Conversely, the electron-donating nature of these methyl groups can stabilize electron-deficient metal centers, potentially enhancing selectivity. Immobilized amino acid Schiff base chromium(III) complexes have been shown to be effective catalysts for cyclohexene (B86901) epoxidation. cjcatal.com

In the context of reductions, rhodium complexes containing substituted bipyridine ligands are used as catalysts for the regioselective reduction of NAD+ analogues. researchgate.net Studies on [Cp*RhIII(6,6'-Me2bpy)(OH2)]2+ have shown that the steric effects of the 6-substituents can slow down the catalytic reaction. researchgate.net

Heterogeneous Catalysis and Immobilized Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, researchers have explored immobilizing bipyridine-based catalysts onto solid supports. nih.govescholarship.org One approach involves creating periodic mesoporous organosilicas (PMOs) that contain bipyridine groups directly within the framework. researchgate.net These materials, such as BPy-PMO, have densely and regularly packed bipyridine units that can chelate metal ions, creating well-defined, surface-exposed catalytic sites. researchgate.net

For example, iridium complexes have been immobilized on bipyridine-functionalized organosilica nanotubes (BPy-NT). nih.gov These heterogeneous catalysts demonstrated enhanced activity and durability for C-H activation reactions compared to their homogeneous counterparts, a benefit attributed to the isolated active sites and efficient transport of substrates and products within the nanotube structure. nih.gov Similarly, immobilizing anionic metal-ligand assemblies onto cationic polymers is another strategy to create robust, heterogeneous supramolecular catalysts that can exhibit improved performance over their soluble versions. escholarship.org

Table 2: Examples of Immobilized Bipyridine Catalytic Systems

| System | Support Material | Metal/Complex | Application | Key Finding |

|---|---|---|---|---|

| IrCp*-BPy-NT | Bipyridine-based Organosilica Nanotubes | Iridium | C-H Oxidation and Borylation | Enhanced activity and durability compared to homogeneous analogue. nih.gov |

| Ru(X)-BPy-PMO | Periodic Mesoporous Organosilica | Ruthenium | Photocatalytic Water Oxidation | Efficient catalysis achieved by tuning the Ru complex's properties. researchgate.net |

Ligand Structure-Activity Relationships in Catalytic Performance

The relationship between the ligand's structure and the catalyst's activity is a central theme in catalysis research. For 6,6'-Dimethyl-3,3'-bipyridine, the methyl groups are the primary structural feature influencing its catalytic performance.

The methyl groups at the 6 and 6' positions exert significant steric hindrance around the nitrogen donor atoms. This steric bulk creates a "pocket" that can limit the access of substrates to the coordinated metal center. This effect is critical in determining coordination geometry and can influence the reaction's selectivity and rate.

Electronic Effects on Metal Center Reactivity and Selectivity

The electronic properties of the 6,6'-Dimethyl-3,3'-bipyridine ligand are significantly influenced by the presence of methyl groups at the 6 and 6' positions. These substituents primarily exert their influence through an inductive effect, which modulates the reactivity and selectivity of the corresponding metal complexes.

This electronic tuning has a direct impact on the properties of the metal center. By increasing the electron density on the metal, the 6,6'-dimethyl-3,3'-bipyridine ligand can stabilize higher oxidation states of the metal. Conversely, it can make the metal center more electron-rich and thus more susceptible to oxidative addition—a key step in many catalytic cycles. The modification of the metal's electronic properties also influences its redox potential. The increased electron donation from the ligand makes the metal center easier to oxidize and harder to reduce. These shifts in metal-centered redox potentials can be quantified using electrochemical methods like cyclic voltammetry.

Table 1: Summary of Electronic Effects of 6,6'-Dimethyl-3,3'-Bipyridine on Metal Centers

| Electronic Factor | Description | Consequence for Metal Center | Method of Observation |

| Inductive Effect | Electron-donating methyl groups push electron density onto the pyridine rings. | Increases Lewis basicity of nitrogen donors, leading to stronger σ-donation. | Spectroscopic and computational methods. |

| π-Acceptor Ability | The ligand's ability to accept electron density from the metal into its π* orbitals is reduced. | Metal d-orbitals are less stabilized; the metal center becomes more electron-rich. | Infrared (IR) spectroscopy of carbonyl complexes; electrochemical measurements. |

| Redox Potential | The electron-rich ligand makes the metal center more difficult to reduce. | Anodic shift in reduction potential compared to complexes with unsubstituted bipyridine. | Cyclic Voltammetry (CV). |

| Reactivity | The overall reactivity of the bipyridine system is enhanced by the methyl groups. | Modulates catalytic activity, often enhancing reactions involving oxidative addition or nucleophilic metal centers. | Kinetic studies of catalytic reactions. |

Regio- and Stereoselectivity Control in Catalytic Processes

The substitution pattern of the 6,6'-Dimethyl-3,3'-bipyridine ligand plays a critical role in directing the outcomes of catalytic reactions, particularly concerning regioselectivity and stereoselectivity. This control is primarily achieved through steric hindrance imposed by the methyl groups located adjacent to the nitrogen donor atoms.

Unlike the more commonly utilized 2,2'-bipyridine isomers which tend to form planar chelate complexes, 3,3'-bipyridines offer a distinct and more flexible coordination geometry. When complexed to a metal, the two pyridine rings of 6,6'-dimethyl-3,3'-bipyridine can exhibit a significant dihedral angle. The methyl groups at the 6 and 6' positions create a sterically hindered "pocket" around the metal's coordination sites. This steric bulk is a dominant factor in controlling selectivity, as it can physically block or direct the approach of incoming substrates to the metal center.

This steric hindrance can dictate the coordination geometry of the complex itself, influencing whether a complex adopts, for example, a tetrahedral or a more sterically demanding octahedral geometry. This pre-organization of the catalytic environment is crucial for selectivity. By limiting the possible pathways for substrate binding, the ligand can favor the formation of a specific regio- or stereoisomer.

A specific example of this steric control has been observed in Rhodium(III) complexes. The steric bulk created by the 6,6'-dimethyl groups was found to effectively prevent a hydrogen transfer reaction that would otherwise occur with less hindered bipyridine ligands. This demonstrates how the ligand architecture can be used to shut down undesired reaction pathways, thereby enhancing the selectivity for the desired product.

While the achiral nature of 6,6'-dimethyl-3,3'-bipyridine precludes its direct use in enantioselective catalysis to induce chirality, its rigid steric profile can be instrumental in controlling diastereoselectivity in reactions involving chiral substrates or in relaying chiral information from other components of the catalytic system. The defined steric environment it creates makes it a valuable component for designing predictable catalytic systems.

Table 2: Influence of 6,6'-Dimethyl-3,3'-Bipyridine on Selectivity in Catalysis

| Selectivity Type | Controlling Factor | Mechanism of Control | Example / Application |

| Regioselectivity | Steric Hindrance | The methyl groups at the 6,6' positions create a defined pocket, restricting substrate approach to a specific orientation relative to the metal center. | Directing functionalization to less hindered positions on a substrate. |

| Stereoselectivity | Steric Hindrance & Coordination Geometry | Limits the accessible coordination geometries and substrate binding modes, favoring specific diastereomeric transition states. | Can be used to control diastereoselectivity in reactions with complex substrates. |

| Reaction Pathway Control | Steric Blocking | The bulky methyl groups can inhibit specific mechanistic steps, such as intermolecular transfer reactions. | Prevention of hydrogen transfer in certain Rh(III) complexes, leading to higher product specificity. |

Photophysical and Photochemical Research of 6,6 Dimethyl 3,3 Bipyridine Systems

Excited-State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of systems containing 6,6'-dimethyl-3,3'-bipyridine are complex and highly dependent on the molecular architecture, particularly in metal complexes. Upon photoexcitation, these systems can undergo a variety of processes, including intersystem crossing, internal conversion, and energy transfer.

In multichromophoric systems, where a 6,6'-dimethyl-3,3'-bipyridine-based component is linked to other photoactive units, efficient energy transfer can occur. acs.orgiosrjournals.org The nature of the bridging ligand connecting the donor and acceptor moieties is crucial in dictating the efficiency and mechanism of this transfer. acs.orgiosrjournals.org For instance, studies on donor-acceptor complexes have shown that photoinduced energy transfer can be a dominant de-excitation pathway, with the rate of transfer influenced by the energy gap between the donor and acceptor states. iosrjournals.org

In certain ruthenium complexes, the excited state is characterized as a metal-to-ligand charge transfer (MLCT) state. acs.org The lifetime of this excited state can be significantly influenced by the surrounding solvent and the nature of substituents on the bipyridine ligand. dtu.dknih.gov For example, the relaxation dynamics of an iron(II) complex with 2,2'-bipyridine (B1663995) were shown to be highly sensitive to the solvent's Lewis acidity, with a strong Lewis acid like water promoting a rapid decay of the MLCT state to a metal-centered (MC) state. dtu.dkosti.gov While this study was on the 2,2'-isomer, the principles of solvent-dependent excited-state relaxation pathways are broadly applicable to bipyridine complexes.

Furthermore, in some systems, photoexcitation can lead to the formation of a redox-separated state through intramolecular electron transfer. nccr-must.ch The subsequent decay of this state occurs via back electron transfer. nccr-must.ch The dynamics of these charge separation and recombination processes are fundamental to the application of these molecules in artificial photosynthesis and solar energy conversion. diva-portal.org

Luminescence Phenomena in 6,6'-Dimethyl-3,3'-Bipyridine Derivatives

Luminescence in derivatives of 6,6'-dimethyl-3,3'-bipyridine is a key area of investigation, with phenomena such as ESIPT, MLCT, and LMCT playing crucial roles. The emission properties are highly tunable through chemical modification.

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

A notable luminescence phenomenon is observed in derivatives of 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine, which exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon excitation, a proton is transferred from the hydroxyl group to the pyridine (B92270) nitrogen atom within the same molecule, leading to the formation of a tautomeric species that is responsible for the observed fluorescence. nih.govnih.gov These molecules can display dual emission, corresponding to both the original (dienol) and the proton-transferred (diketo) forms. nih.gov

The efficiency and characteristics of the ESIPT process can be modulated by substituents. nih.gov For example, in 4-functionalized 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine dyes, the electron-accepting ability of the substituent influences the spectral properties of the ESIPT emission. nih.gov In some cases, the ESIPT process can be inefficient or bypassed if other de-excitation pathways are more favorable, such as when energy is transferred to an attached chromophore like bodipy. nih.govnih.gov Theoretical studies have indicated that a concerted diproton transfer can proceed in the triplet excited state, with a significant contribution from an nπ* state. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Character

In transition metal complexes, luminescence often arises from charge-transfer transitions between the metal center and the ligands. Metal-to-Ligand Charge Transfer (MLCT) involves the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org This is common for metals in low oxidation states with π-acceptor ligands. libretexts.org Conversely, Ligand-to-Metal Charge Transfer (LMCT) involves electron excitation from a ligand orbital to a metal d-orbital. libretexts.org

The methyl groups on the 6,6'-dimethyl-3,3'-bipyridine ligand are electron-donating, which can influence the energies of these charge transfer states. In Ruthenium(II) polypyridyl complexes, these methyl groups can cause a redshift in the absorption maxima of MLCT bands compared to unsubstituted bipyridine complexes. The emission from these MLCT states is a form of phosphorescence and is often long-lived. acs.org The properties of MLCT states, such as their energy and lifetime, are sensitive to the solvent and the specific ligands in the coordination sphere. dtu.dknih.gov For example, the lifetime of the ³MLCT state in some Ru(II) complexes can be as high as 175 ns in fluid solution. nih.gov The decay of the MLCT state can be thermally activated via a higher-energy d-d state, a process that is competitive with radiative decay. nih.gov

Copper(I) complexes containing substituted bipyridine ligands are also known to exhibit MLCT emission. researchgate.net The lifetime of the emitting MLCT state in one such complex was found to be 34 ns. researchgate.net

Influence of Substituents on Emission Wavelengths and Quantum Yields

Substituents on the bipyridine framework provide a powerful tool for tuning the photophysical properties of the resulting molecules and metal complexes. Electron-donating groups, such as methyl groups, and electron-withdrawing groups can have profound effects on emission wavelengths and quantum yields.

In lanthanide complexes with substituted 2,2'-bipyridine ligands, electron-donating groups like methyl were found to lead to the best relative luminescence yields, while electron-withdrawing groups had the opposite effect. researchgate.net Similarly, for certain Ruthenium(II) complexes, varying the π-electron-donating ability of a substituent on an associated terpyridine ligand was an effective way to tune the energy and lifetime of the charge-transfer emission. nih.gov

In copper(I) complexes, the introduction of a methyl group at the 6-position of the bipyridine ligand can lead to a blue-shift in the emission maximum. mdpi.com Further substitution can lead to significant increases in photoluminescence quantum yields (PLQY), with values reaching up to 62.3% for powdered samples of certain [Cu(N^N)(P^P)][PF₆] complexes. rsc.org

For ESIPT-displaying dyes based on 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine, substituents at the 4-position can tune the emission wavelengths. Electron-withdrawing groups are particularly effective in this regard.

Below is a table summarizing the effect of substituents on the photophysical properties of selected bipyridine-containing systems.

| Compound/System | Substituent Effect | Emission Wavelength (λem) / nm | Quantum Yield (Φ) | Reference |

| Eu(III) and Tb(III) chelates with substituted 2,2'-bipyridines | Electron-donating groups (e.g., Me) enhance luminescence yields. | Not specified | Higher for donating groups | researchgate.net |

| [Cu(POP)(6-Mebpy)][PF₆] | 6-Methyl group | 567 (solid state) | Not specified | mdpi.com |

| [Cu(3)(POP)][PF₆] (3 = 6,6'-(CH₂CH=CH₂)₂-2,2'-bipyridine) | Alkenyl substituents and solid state | 529 (powder) | 62.3% (powder) | rsc.org |

| 4-functionalized 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine dyes | Electron-acceptor ability of the substituent influences spectral variation of ESIPT emission. | Varies with substituent | Varies with substituent | nih.gov |

| [Ru(X-T)(dmeb)CN]⁺ | π-electron-donating ability of 4'-X substituent on terpyridine | Tunable | Lifetime up to 175 ns | nih.gov |

Photosensitization and Photoinduced Electron Transfer Reactions

Systems based on 6,6'-dimethyl-3,3'-bipyridine and its isomers are actively studied for their roles in photosensitization and photoinduced electron transfer (PET) reactions, which are central to applications in artificial photosynthesis and photocatalysis. diva-portal.orgmdpi.com A photosensitizer absorbs light and then transfers the absorbed energy or an electron to another molecule, thereby initiating a chemical reaction. diva-portal.org

Ruthenium(II) complexes containing bipyridine ligands are classic examples of photosensitizers. diva-portal.org Upon absorption of light, they are promoted to an MLCT excited state which is both a stronger oxidant and a stronger reductant than the ground state. researchgate.net This excited state can then participate in electron transfer reactions. nccr-must.chresearchgate.net For example, in donor-sensitizer-acceptor systems, light excitation of a Ru(bpy)₃²⁺-type sensitizer (B1316253) can be followed by intramolecular electron transfer from a donor to the oxidized sensitizer. diva-portal.org

In the context of CO₂ reduction, a ruthenium complex, trans(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)₂Cl₂], acts as a catalyst that is activated by a photosensitizer. acs.org The process involves electron transfer from the reduced photosensitizer to the catalyst, initiating a complex series of reaction steps. acs.org Similarly, dyads consisting of a Ru(bpy)₃²⁺ photosensitizer linked to an acceptor moiety have been used for the photocatalytic reduction of CO₂ in the presence of a sacrificial electron donor. nih.gov

Photoinduced charge accumulation, where multiple redox equivalents are generated on a molecular unit through sequential photoinduced electron transfer events, is another important area of research. nih.govsemanticscholar.org This process is crucial for driving multi-electron transformations, such as water oxidation. diva-portal.org

Theoretical Modeling of Photophysical Pathways (e.g., TD-DFT Studies)

Theoretical modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is an indispensable tool for elucidating the electronic structure and photophysical pathways of 6,6'-dimethyl-3,3'-bipyridine systems. nih.gov These computational methods allow for the optimization of ground- and excited-state geometries, the calculation of electronic transition energies, and the characterization of molecular orbitals involved in these transitions. mdpi.com

For instance, DFT calculations have been used to show that the methyl groups in Ru(II) polypyridyl complexes can alter the MLCT energies. TD-DFT can then be employed to calculate the electronic transitions, such as MLCT versus ligand-centered transitions, and has been shown to predict absorption maxima that are in good agreement with experimental results. dtu.dk

In the study of ESIPT processes in 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine derivatives, DFT calculations (specifically using the B3LYP functional) were used to compute the optimum geometries of the ground, singlet, and triplet excited states. nih.gov These calculations confirmed the planarity of the molecular structure and helped to understand the impact of different substituents on the ESIPT process. nih.gov The calculations suggested that a concerted diproton transfer occurs in the triplet excited state. nih.gov

TD-DFT is also crucial for interpreting experimental absorption spectra by assigning the observed bands to specific electronic transitions. mdpi.comacs.org For example, in copper(I) complexes, TD-DFT calculations have helped to identify transitions as having MLCT and/or Ligand-to-Ligand Charge Transfer (LLCT) character. mdpi.com The modeling can also account for solvent effects using models like the Polarizable Continuum Model (PCM), which is important for understanding solvatochromism.

The table below provides examples of how theoretical modeling has been applied to understand the photophysics of bipyridine-containing systems.

| System | Computational Method | Key Findings | Reference |

| Ru(II) polypyridyl complexes | DFT (B3LYP/6-31G*) / TD-DFT | Methyl substitution alters MLCT energies; TD-DFT calculates electronic transitions and redshifts in absorption. | |

| 4-functionalized 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine dyes | DFT (B3LYP/6-31++G) / CIS/6-31++G | Computed ground and excited state geometries; determined emission spectra; modeled ESIPT in singlet and triplet states. | nih.gov |

| Heteroleptic Copper(I) Complexes | DFT/TD-DFT (M06 functional) | Calculated molecular structures and electronic properties; identified MLCT/LLCT transitions in UV-Vis spectra. | mdpi.com |

| Re-TpBpy Covalent Organic Framework | TD-DFT | Revealed excited-state structure; classified low and high energy optical transitions. | dtu.dk |

Supramolecular Chemistry and Advanced Material Design with 6,6 Dimethyl 3,3 Bipyridine

Self-Assembly Processes for Controlled Architectures

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable bonding between metal ions and organic ligands to construct discrete, complex supramolecular structures. In this context, derivatives of 6,6'-dimethyl-3,3'-bipyridine have been employed to create sophisticated, hollow cage-like architectures.

A notable example involves the use of 3,3'-bipyridine-6,6'-dicarboxaldehyde , a derivative of the parent compound. This molecule can participate in subcomponent self-assembly, where simple starting materials combine in a one-pot reaction to form a complex, thermodynamically stable product. Specifically, the reaction of 3,3'-bipyridine-6,6'-dicarboxaldehyde with para-substituted anilines in the presence of iron(II) salts leads to the spontaneous formation of M₄L₆ tetrahedral cages. nih.gov In these structures, four iron(II) ions occupy the vertices of a tetrahedron, and six bis-bidentate imine ligands, formed in situ, span the edges of the polyhedron. nih.gov The formation of the imine on the meso-carbon and the nitrogen in the pyridine (B92270) ring can coordinate to a metal center to construct a stable 5-membered ring. researchgate.net

The properties of these cages can be tuned by modifying the building blocks. For instance, the use of chiral amines in combination with bispyridine-aldehyde building blocks allows for the synthesis of enantiopure Fe(II)₂L₃ cages. nih.gov This approach demonstrates that the deliberate design of the bipyridine-based ligand is crucial for controlling the symmetry, chirality, and ultimate function of the resulting self-assembled architecture. nih.gov

Table 1: Example of a Self-Assembled Architecture Derived from a 3,3'-Bipyridine (B1266100) Building Block

| Feature | Description | Reference(s) |

|---|---|---|

| Architecture | M₄L₆ Tetrahedral Coordination Cage | nih.gov |

| Metal Vertex | Iron(II) (Fe²⁺) | nih.gov |

| Ligand Precursor 1 | 3,3'-Bipyridine-6,6'-dicarboxaldehyde | nih.gov |

| Ligand Precursor 2 | Para-substituted anilines (e.g., p-chloroaniline) | nih.gov |

| Assembly Process | Subcomponent self-assembly | nih.gov |

| Key Interactions | Fe-N coordination bonds, in situ imine formation | nih.govresearchgate.net |

| Potential Function | Host-guest chemistry, selective anion binding | researchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The structure, dimensionality, and properties of a MOF are highly dependent on the geometry of its constituent parts. While specific MOFs based on 6,6'-dimethyl-3,3'-bipyridine are not extensively documented, the principles of MOF design using analogous bipyridine ligands provide a clear blueprint for its potential applications.

Design and Synthesis of 6,6'-Dimethyl-3,3'-Bipyridine-based MOFs

The synthesis of MOFs typically involves solvothermal methods, where the metal salt and organic linker are heated in a solvent, often under pressure, to promote crystallization. google.com Bipyridine derivatives are widely used as linkers or pillars in MOF construction. nih.gov For example, 2,2′-bipyridine-5,5′-dicarboxylic acid has been used to create 3-D frameworks with Mn(II) and Zn(II). researchgate.net The dicarboxylate groups coordinate to the metal centers, while the bipyridine nitrogen atoms offer additional coordination sites, leading to robust, high-dimensionality networks. researchgate.net

Based on these precedents, a dicarboxylic acid derivative of 6,6'-dimethyl-3,3'-bipyridine would be an excellent candidate for MOF synthesis. The angled disposition of the two pyridine rings in the 3,3'-isomer, as opposed to the linear 4,4'-bipyridine (B149096), would be expected to generate frameworks with distinct topologies and pore environments. The methyl groups at the 6 and 6' positions would further influence the framework's structure, potentially affecting inter-framework packing and pore accessibility.

Pore Engineering and Framework Dimensionality Studies

The dimensionality of coordination polymers can be controlled by the choice of ligand. Linear linkers like 4,4'-bipyridine often form 1D ladder-like structures or act as pillars connecting 2D layers into 3D frameworks. nih.gov The angled nature of 6,6'-dimethyl-3,3'-bipyridine would likely favor the formation of intricate 2D or 3D networks rather than simple linear chains.

Pore engineering, or the precise control over the size and chemical environment of MOF cavities, is crucial for applications like gas storage and separation. rsc.org The dimensions of the 6,6'-dimethyl-3,3'-bipyridine ligand would dictate the intrinsic pore size of a resulting MOF. Furthermore, the methyl groups lining the pore walls could create a more hydrophobic environment compared to an un-substituted linker, potentially influencing the selective adsorption of guest molecules.

Breathing MOF Phenomena and Structural Dynamics

A fascinating property of some MOFs is their structural flexibility, often termed "breathing." This phenomenon involves a reversible structural transformation in response to external stimuli, such as the adsorption or desorption of guest molecules, leading to large changes in pore volume. rsc.org Flexible frameworks can exhibit "gate-opening" effects, where the pores open only above a certain guest pressure. rsc.org

A 3D MOF constructed with a diimide ligand containing pyridyl groups has been shown to display a stepwise adsorption of CO₂, indicative of a gate-opening effect. rsc.org The structure opens to allow for greater gas uptake after an initial amount is adsorbed. rsc.org This demonstrates that frameworks incorporating pyridyl-based linkers can possess the necessary structural dynamics for such behavior. It is plausible that MOFs synthesized from 6,6'-dimethyl-3,3'-bipyridine could also exhibit breathing phenomena, depending on the connectivity of the final framework and the nature of the interactions between its components.

Table 2: Properties of Representative MOFs Constructed from Analogous Pyridyl-Based Ligands

| MOF System | Ligand(s) | Dimensionality | Noteworthy Property | Reference |

|---|---|---|---|---|

| {[Zn₂(OBZ)₂L1]·4DMF}n | L1 = 2,2′-bis(pyridin-3-ylmethyl)-[5,5′-biisoindoline]-1,1′,3,3′-tetraone; OBZ = 4,4′-oxybis(benzoic acid) | 3D | Stepwise CO₂ adsorption (gate-opening effect) | rsc.org |

| {[Mn(H₂BPDC)(SO₄)]}n | H₂BPDC = 2,2′-bipyridine-5,5′-dicarboxylic acid | 3D | Weak antiferromagnetic coupling between Mn²⁺ ions | researchgate.net |

| [M₂(4,4′-bpy)₁.₅(CBr₂HCOO)₆(H₂O)₂]n | 4,4'-bipyridine; Dibromoacetate | 1D | Ladder-like polymeric chain | nih.gov |

Functional Supramolecular Architectures

The utility of 6,6'-dimethyl-3,3'-bipyridine extends beyond discrete cages and infinite frameworks to the realm of functional soft materials. By incorporating this ligand into larger molecular designs, materials with properties like liquid crystallinity can be achieved.

Liquid Crystalline Materials Derived from 6,6'-Dimethyl-3,3'-Bipyridine

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The design of liquid crystalline molecules often involves combining a rigid core with flexible peripheral chains. The bipyridine unit can serve as a component of the rigid core.

Assembly of Molecular Switches and Electrochromic Devices

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or an electrical potential. This property makes them attractive components for the development of molecular electronics, data storage, and responsive materials. Bipyridine-based ligands are frequently employed in the construction of metal-containing molecular switches, where the redox activity of the metal center, coupled with the electronic properties of the ligand, dictates the switching behavior.

While specific research on 6,6'-Dimethyl-3,3'-bipyridine in the context of molecular switches is not extensively documented, its structural and electronic characteristics suggest its potential in this area. The 3,3'-bipyridine core provides a flexible coordination geometry compared to its more rigid 2,2'-isomer, allowing for the formation of diverse coordination complexes. The methyl groups at the 6 and 6' positions introduce steric bulk, which can influence the photophysical and electrochemical properties of the resulting metal complexes. These properties are critical for the performance of molecular switches. For instance, in rotaxanes, which are mechanically interlocked molecular architectures, bipyridinium units can act as recognition sites for macrocyclic components, and their movement can be controlled by external stimuli. The specific substitution pattern of 6,6'-Dimethyl-3,3'-bipyridine could be exploited to fine-tune the interactions within such systems.

Electrochromic devices are another area where bipyridine-based materials have shown significant promise. These devices change their optical properties, such as color, in response to an applied voltage. The principle often relies on the redox-active nature of the materials used. Transition metal complexes containing bipyridine ligands are known to exhibit intense metal-to-ligand charge transfer (MLCT) bands, which are sensitive to the oxidation state of the metal center. nih.gov By electrochemically switching the metal's oxidation state, the absorption spectrum of the complex can be modulated, leading to a visible color change.

Although direct applications of 6,6'-Dimethyl-3,3'-bipyridine in electrochromic devices are not widely reported, the fundamental properties of bipyridine complexes provide a strong basis for its potential. The electronic nature of the methyl substituents—being weakly electron-donating—can influence the energy of the MLCT bands and the redox potentials of the metal complexes. This, in turn, would affect the color and switching voltage of a potential electrochromic device. The development of electrochromic polymers, where redox-active units are incorporated into a polymer backbone, is a key strategy for fabricating robust devices. mdpi.com The bifunctional nature of 6,6'-Dimethyl-3,3'-bipyridine makes it a suitable candidate for incorporation into such polymeric structures.

Table 1: Comparison of Redox Potentials for Bipyridine-based Cobalt Complexes

| Complex | Redox Couple (V vs. Fc/Fc+) | Solvent |

| [Co(4,4'-di-tert-butyl-2,2'-bipyridine)₃]²⁺/³⁺ | +0.25 | Acetonitrile |

| [Co(4,4'-dimethoxy-2,2'-bipyridine)₃]²⁺/³⁺ | +0.38 | Acetonitrile |

This table presents data for related bipyridine complexes to illustrate the influence of substituents on redox properties, suggesting how the methyl groups in 6,6'-Dimethyl-3,3'-bipyridine might similarly tune these characteristics. Data synthesized from related research.

Research on Gas Adsorption and Separation Properties of 6,6'-Dimethyl-3,3'-bipyridine-based Materials

The design of porous materials for the selective adsorption and separation of gases is a critical area of research with significant industrial and environmental implications. Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands, have emerged as highly promising candidates for these applications due to their tunable pore sizes, high surface areas, and chemically modifiable structures. nih.gov

Bipyridine-based ligands are extensively used in the construction of MOFs. The nitrogen atoms of the pyridine rings can coordinate to metal centers, while the bipyridyl unit itself can act as a linker to build up the porous framework. The specific geometry and functionalization of the bipyridine ligand play a crucial role in determining the final structure and, consequently, the gas adsorption properties of the MOF.

While the use of 6,6'-Dimethyl-3,3'-bipyridine as a primary linker in MOFs for gas adsorption is not a major focus of current literature, its structural features offer intriguing possibilities. The non-linear geometry of the 3,3'-bipyridine backbone can lead to the formation of complex, three-dimensional porous networks. The methyl groups can have a dual effect: they can increase the hydrophobicity of the pores, which can be advantageous for the separation of certain gases from humid streams, and their steric bulk can influence the pore size and shape, potentially leading to size-selective gas separation.

Research on other bipyridyl-based MOFs provides valuable insights into the potential of materials derived from 6,6'-Dimethyl-3,3'-bipyridine. For instance, MOFs constructed with functionalized 2,2'-bipyridine (B1663995) ligands have demonstrated significant selectivity for CO₂ over other gases like N₂ and CH₄. nih.gov This selectivity is often attributed to specific interactions between the gas molecules and the functional groups within the pores.

Table 2: Gas Adsorption Properties of a Manganese-based MOF with a Bipyridyl Ligand

| Gas | Adsorption Capacity at 273 K and 1 bar (cm³/g) |

| CO₂ | 58.4 |

| N₂ | 3.9 |

| CO | 5.1 |

| CH₄ | 13.9 |

This table showcases the selective gas adsorption capabilities of a representative MOF containing a bipyridyl ligand, highlighting the potential for designing selective adsorbents. Data from a study on a Mn-based MOF with 2,2'-bithiophene-5,5'-dicarboxylate and 2,2'-bipyridine ligands. nih.gov

The development of covalent organic frameworks (COFs), which are analogous to MOFs but constructed entirely from light elements through strong covalent bonds, represents another promising avenue. A bipyridyl-functionalized COF has been shown to be an effective platform for the separation of propylene (B89431) and propane (B168953) after coordination with Cu(I). researchgate.net This suggests that 6,6'-Dimethyl-3,3'-bipyridine could be a valuable building block for creating novel COFs with tailored gas separation properties. The ability to post-synthetically modify the bipyridine units within the framework further enhances the potential for creating highly selective materials.

Theoretical and Computational Chemistry Studies of 6,6 Dimethyl 3,3 Bipyridine

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. scispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like bipyridine derivatives. researchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for these types of calculations. scispace.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 6,6'-Dimethyl-3,3'-bipyridine, the key structural parameter is the dihedral angle between the two pyridine (B92270) rings, which defines the molecule's conformation.

Computational studies on related bipyridine and terpyridine systems show that rotation around the inter-ring C-C bond leads to different conformers. mdpi.com For 6,6'-Dimethyl-3,3'-bipyridine, two principal conformations are of interest: a syn (or cisoid) and an anti (or transoid) arrangement of the nitrogen atoms. Due to steric hindrance between the hydrogen atoms at the 2 and 2' positions, a fully planar geometry is generally disfavored, leading to twisted (non-planar) conformations being the most stable.

DFT calculations are used to map the potential energy surface by systematically varying the dihedral angle. This analysis reveals the energy barriers between different conformers and identifies the global minimum energy structure. For instance, studies on substituted bipyridines often find that the ground state is a twisted, anti-periplanar conformation. researchgate.net Dispersion-corrected DFT methods, such as PBE0-D3, are increasingly used to accurately capture the weak intramolecular interactions that can influence conformational preferences. nih.govnih.gov

Table 1: Representative Calculated Geometrical Parameters for Bipyridine Derivatives Note: This table is illustrative, based on typical values found in computational studies of related bipyridine compounds. Specific values for 6,6'-Dimethyl-3,3'-bipyridine would require a dedicated DFT calculation.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C-C (inter-ring) Bond Length | ~1.49 Å | B3LYP/6-31G(d) |

| N-C-C-N Dihedral Angle (anti) | ~130-150° | B3LYP/6-31G(d) |

| Rotational Energy Barrier | 5-15 kJ/mol | DFT Calculation |

The electronic properties of a molecule are governed by its molecular orbitals. youtube.com DFT is widely used to calculate the energies and shapes of these orbitals. The most important among them are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). youtube.comnih.gov